molecular formula C12H15N3 B13812674 Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- CAS No. 19730-19-9

Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl-

Katalognummer: B13812674
CAS-Nummer: 19730-19-9
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: IGGXORUTHQWCGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of green solvents like water have been developed to produce pyrazole derivatives efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole-4-carboxylic acid derivatives, while reduction can yield various alkylated pyrazoles .

Wirkmechanismus

The mechanism of action of Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- is unique due to the presence of the ethylamino group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent or a functional material in various applications .

Eigenschaften

CAS-Nummer

19730-19-9

Molekularformel

C12H15N3

Molekulargewicht

201.27 g/mol

IUPAC-Name

N-ethyl-3-methyl-1-phenylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-3-13-12-9-15(14-10(12)2)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3

InChI-Schlüssel

IGGXORUTHQWCGM-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=CN(N=C1C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.